CID 156594841
Overview
Description
CID 156594841 is a chemical compound with a unique structure and significant biological activity
Preparation Methods
The synthesis of CID 156594841 involves several steps, including the reaction of specific precursors under controlled conditions. The preparation method typically includes:
Reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent: This step involves the formation of an intermediate compound.
Quenching the reaction solution in an aqueous solution: This step helps in isolating the intermediate compound.
Further reactions to obtain the final product: The intermediate undergoes additional reactions to form this compound.
Chemical Reactions Analysis
CID 156594841 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Scientific Research Applications
CID 156594841 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 156594841 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to specific receptors or enzymes: This interaction can modulate the activity of these targets.
Altering signal transduction pathways: This can lead to changes in cellular functions and responses.
Inducing or inhibiting specific biochemical reactions: This can result in various physiological effects.
Comparison with Similar Compounds
CID 156594841 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Azobisisobutyronitrile: This compound is used as a radical initiator in polymerization reactions.
Mycophenolic acid: This compound is used as an immunosuppressant in organ transplant treatments.
Tranexamic acid: This compound is used as an antifibrinolytic to reduce or prevent hemorrhagic episodes.
Compared to these compounds, this compound has unique structural features and biological activities that make it a valuable compound for various scientific research applications.
Properties
InChI |
InChI=1S/C6H16OSi.K/c1-4-8(7,5-2)6-3;/h7H,4-6H2,1-3H3; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHQEFLPIEHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O.[K] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16KOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25706-33-6 | |
Record name | Silanol, 1,1,1-triethyl-, potassium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25706-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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